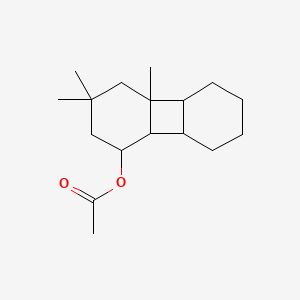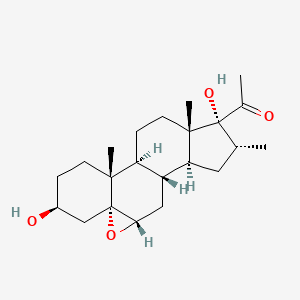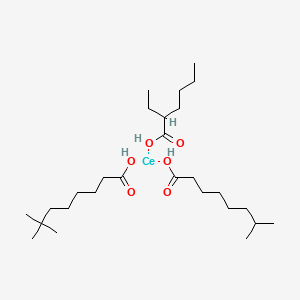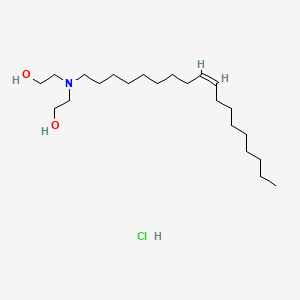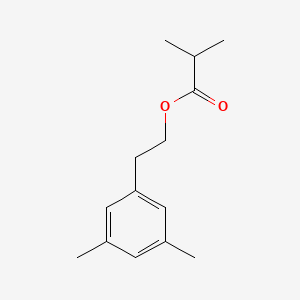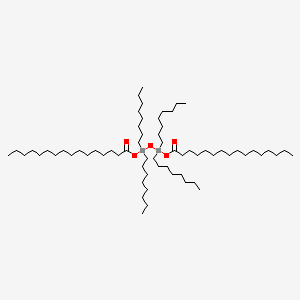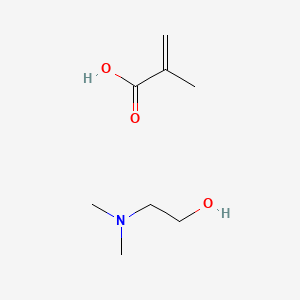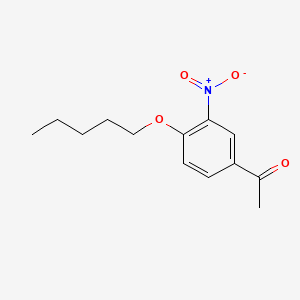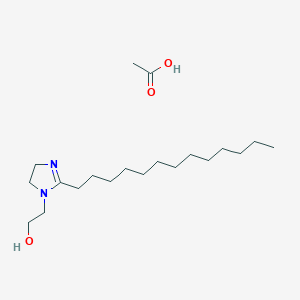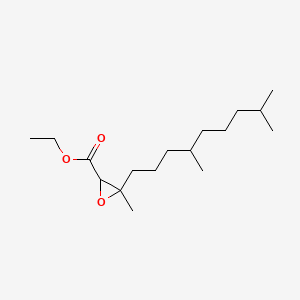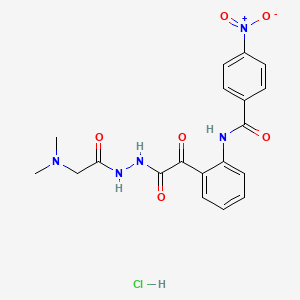
(2-Chloro-6-nitrophenyl)methyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-nitrophenyl)methyl acrylate is an organic compound with the molecular formula C10H8ClNO4. It is a derivative of acrylate, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methyl acrylate typically involves the esterification of (2-Chloro-6-nitrophenyl)methanol with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and minimizes the formation of unwanted by-products. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-nitrophenyl)methyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Major Products Formed
Substitution: Formation of (2-amino-6-nitrophenyl)methyl acrylate.
Reduction: Formation of (2-chloro-6-aminophenyl)methyl acrylate.
Polymerization: Formation of poly(this compound).
Applications De Recherche Scientifique
(2-Chloro-6-nitrophenyl)methyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives
Mécanisme D'action
The mechanism of action of (2-Chloro-6-nitrophenyl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-nitrophenyl)methyl acrylate
- (2-Bromo-6-nitrophenyl)methyl acrylate
- (2-Chloro-6-nitrophenyl)methyl methacrylate
Uniqueness
(2-Chloro-6-nitrophenyl)methyl acrylate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both substitution and reduction reactions, as well as its potential for polymerization, makes it a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
84029-89-0 |
|---|---|
Formule moléculaire |
C10H8ClNO4 |
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
(2-chloro-6-nitrophenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2 |
Clé InChI |
XXUNKTOVRVXXGY-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


